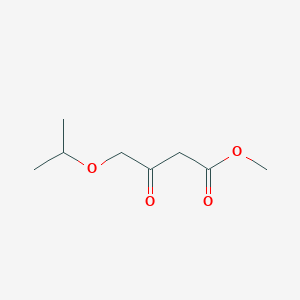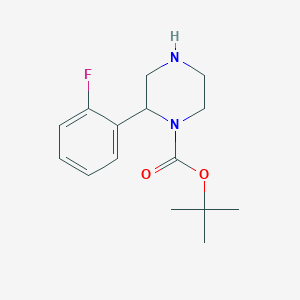![molecular formula C18H22ClNO B13535526 1-[(3-Methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride](/img/structure/B13535526.png)
1-[(3-Methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a methoxyphenyl group and a tetrahydroisoquinoline core, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
-
Formation of the Tetrahydroisoquinoline Core: : The initial step involves the synthesis of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring.
-
Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction. In this step, the tetrahydroisoquinoline core reacts with a methoxybenzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product.
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
1-[(3-methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
科学研究应用
1-[(3-methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(3-methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby influencing neurotransmitter levels in the brain.
相似化合物的比较
Similar Compounds
1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group at the 6-position.
6-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxyphenyl group.
1-[(3-hydroxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline: Has a hydroxy group instead of a methoxy group.
Uniqueness
1-[(3-methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both the methoxyphenyl group and the methyl group at the 6-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C18H22ClNO |
|---|---|
分子量 |
303.8 g/mol |
IUPAC 名称 |
1-[(3-methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c1-13-6-7-17-15(10-13)8-9-19-18(17)12-14-4-3-5-16(11-14)20-2;/h3-7,10-11,18-19H,8-9,12H2,1-2H3;1H |
InChI 键 |
JLVORXGODOHYAA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(NCC2)CC3=CC(=CC=C3)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


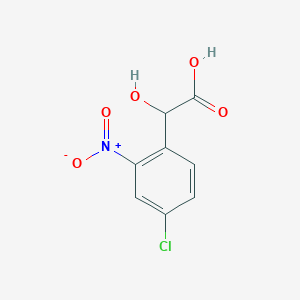
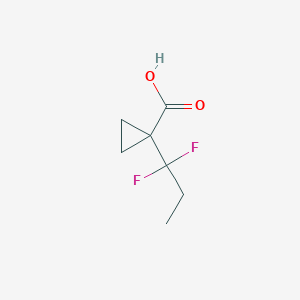
![6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13535454.png)
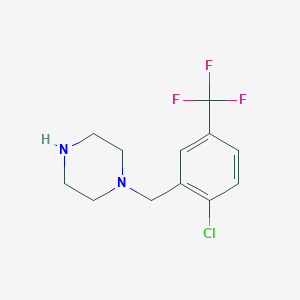
![Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13535465.png)
![(1R,6R)-7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B13535469.png)
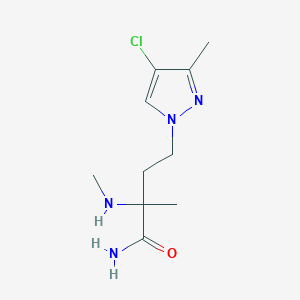
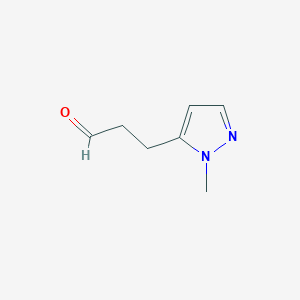
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13535500.png)
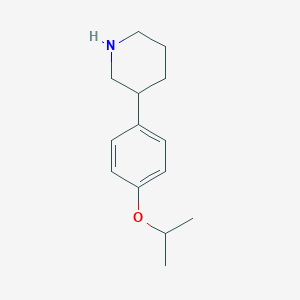
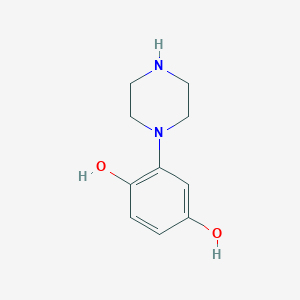
![2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}aceticacid](/img/structure/B13535516.png)
